N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide

Description

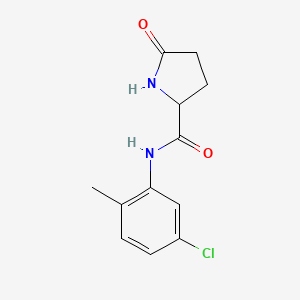

N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide is a synthetic small molecule characterized by a pyrrolidinone core (5-oxopyrrolidine) substituted with a carboxamide group at the 2-position and an aromatic 5-chloro-2-methylphenyl moiety. This compound’s structure combines a rigid heterocyclic ring with a halogenated aryl group, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C12H13ClN2O2 |

|---|---|

Molecular Weight |

252.69 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H13ClN2O2/c1-7-2-3-8(13)6-10(7)15-12(17)9-4-5-11(16)14-9/h2-3,6,9H,4-5H2,1H3,(H,14,16)(H,15,17) |

InChI Key |

ONLSZDPOFUENLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2CCC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with a suitable pyrrolidine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature and solvent, are optimized to ensure the formation of the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have distinct properties and applications, making them valuable in different research fields .

Scientific Research Applications

Therapeutic Potential

Research into N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide indicates its potential as a therapeutic agent. The compound is being investigated for its ability to inhibit specific enzymes, which could lead to increased neurotransmitter levels, thereby enhancing cognitive functions. Such mechanisms are particularly relevant in the context of neurodegenerative diseases like Alzheimer's and other cognitive impairments .

Case Study: Neurotropic Activity

A study demonstrated that derivatives of pyrrolidine carboxamides, similar to this compound, exhibited neurotropic effects by inducing neurite outgrowth in neuronal cell cultures. This suggests a potential application in treating conditions that involve neuronal damage or degeneration .

Inhibition of Mycobacterial Growth

This compound has been studied for its inhibitory effects on the enzyme InhA from Mycobacterium tuberculosis, a target for developing new antituberculosis agents. The compound's structure allows it to bind effectively to this enzyme, demonstrating significant antimicrobial activity. Optimization studies have shown that modifications to the compound can enhance its potency against multidrug-resistant strains of tuberculosis .

Intermediate in Chemical Reactions

The compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for producing specialty chemicals and pharmaceuticals. The synthesis often involves reactions with other organic compounds, facilitating the creation of complex structures required in drug development .

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent for cognitive enhancement and neuroprotection |

| Antimicrobial Research | Inhibitor of Mycobacterium tuberculosis enzyme InhA, useful in antituberculosis drug development |

| Organic Synthesis | Intermediate for synthesizing various organic compounds and pharmaceuticals |

Industrial Applications

The industrial production of this compound involves large-scale synthesis techniques that ensure consistent quality and scalability. These methods often utilize automated reactors and continuous flow systems, which enhance efficiency and reduce production costs. This compound's versatility makes it suitable for various applications beyond pharmaceuticals, including specialty chemicals used in materials science .

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide and its analogs:

*Estimated based on the formula C₁₃H₁₅ClN₂O₂ (exact structure inferred from nomenclature).

Key Observations:

- Backbone Flexibility: The target compound’s pyrrolidinone core is less conformationally restricted compared to D13’s tetrahydrobenzo-dioxocin ring or 8t’s oxadiazole-sulfanyl group .

- Substituent Effects: The 5-chloro-2-methylphenyl group in the target compound contrasts with 318258-91-2’s 4-fluorophenyl substitution, which may enhance lipophilicity (Cl vs. F) .

- Molecular Weight : The target compound (est. ~266.7 g/mol) is significantly smaller than analogs like 8t (428.5 g/mol) or 1144493-81-1 (382.8 g/mol), suggesting better bioavailability.

Biological Activity

N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide, also known as (3S)-N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of anilides , characterized by a pyrrolidine ring and a chloro-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 334.84 g/mol. The structural features contribute to its unique reactivity and biological interactions.

Anti-mycobacterial Properties

Research indicates that this compound exhibits significant anti-mycobacterial activity , particularly against strains of Mycobacterium tuberculosis. This suggests its potential as a therapeutic agent in treating tuberculosis (TB). The compound interacts with critical biological pathways involved in mycobacterial cell wall synthesis, specifically targeting the enoyl-acyl carrier protein reductase system, which is essential for fatty acid biosynthesis in mycobacteria .

The primary mechanism through which this compound exerts its anti-mycobacterial effects is by inhibiting enzymes involved in the fatty acid synthesis pathway. This inhibition disrupts the formation of mycolic acids, vital components of the mycobacterial cell wall. Such interactions underline its potential as a lead compound for drug development aimed at combating TB .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Similar anilide structure with different phenyl substitution | Potential anti-tuberculosis activity |

| N-(2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Lacks chlorine substitution | Varied biological activity |

| N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Different chlorophenyl substitution | Investigated for anti-cancer properties |

This table illustrates that while many compounds share structural similarities, the specific chloro-substitution pattern in this compound may enhance its selectivity and reduce off-target effects compared to others.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

- Efficacy Against Mycobacterium tuberculosis : In vitro studies demonstrated that this compound significantly reduced the viability of M. tuberculosis strains, indicating strong anti-tubercular activity.

- Interaction with Lipid Metabolism Pathways : The compound has been shown to affect enzymes involved in lipid metabolism, suggesting broader pharmacological implications beyond anti-mycobacterial effects .

- Potential Neurotropic Effects : Preliminary investigations hinted at neurotropic properties, where derivatives of similar compounds have been observed to promote neurite outgrowth in neuronal cultures, indicating potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.